1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine,sodium salt
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Overview
Description
1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine, sodium salt: is a phospholipid compound that plays a crucial role in biological membranes. It is a derivative of phosphatidylserine, where the fatty acid chains are palmitic acid. This compound is known for its involvement in cell signaling and membrane structure, making it significant in various biological and medical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine, sodium salt is typically synthesized through a chemical reaction involving glycerol, palmitic acid, and phospho-L-serine. The process involves esterification and phosphorylation reactions. The final product is obtained in its sodium salt form to enhance solubility and stability .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process includes:
- Esterification of glycerol with palmitic acid.
- Phosphorylation of the resulting compound with phospho-L-serine.
- Conversion to the sodium salt form for improved solubility .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized phospholipids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used to hydrolyze the ester bonds.
Major Products Formed:
Oxidation: Oxidized phospholipids.
Hydrolysis: Fatty acids and glycerophosphoserine.
Scientific Research Applications
1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: Plays a role in studying cell membrane structure and function, as well as cell signaling pathways.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in neurodegenerative diseases.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine, sodium salt involves its integration into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various proteins and receptors on the cell surface, modulating cellular responses. The compound’s fatty acid chains and phosphoserine headgroup play a crucial role in these interactions .
Comparison with Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with similar fatty acid chains but a different headgroup (choline instead of serine).
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Similar structure but with an ethanolamine headgroup.
Uniqueness: 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine, sodium salt is unique due to its serine headgroup, which imparts specific biological functions such as involvement in apoptosis and cell signaling. Its sodium salt form enhances its solubility and stability, making it suitable for various research applications .
Properties
Molecular Formula |
C38H73NNaO10P |
---|---|
Molecular Weight |
757.9 g/mol |
IUPAC Name |
sodium;(2S)-2-amino-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoate |
InChI |
InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1 |
InChI Key |
GTLXLANTBWYXGW-CEGNZRHUSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
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